GD3 ganglioside sugar GEL (DS-L)
Description
Definition and Classification within the Ganglioside Family
GD3 ganglioside (disialosyl-lactosylceramide, DS-L) is a disialoganglioside characterized by two sialic acid residues linked via α2,8 and α2,3 glycosidic bonds to a lactosylceramide core (Galβ1-4Glcβ1-1Cer). Structurally, it belongs to the b-series gangliosides , which are defined by the presence of two sialic acids on the inner galactose residue of the gangliotetraose backbone. Its chemical formula is $$ C{72}H{129}N3O{29} $$, with a molecular weight of 1,516.71 g/mol.
Gangliosides are classified into four series based on biosynthetic pathways:
- 0-series : No sialic acids on the inner galactose (e.g., GM3).
- a-series : One sialic acid (e.g., GM1).
- b-series : Two sialic acids (e.g., GD3, GD2).
- c-series : Three sialic acids (e.g., GT3).
GD3 serves as a metabolic precursor for complex b- and c-series gangliosides, such as GD2 and GT3, through the action of GD3 synthase (ST8SIA1).
Table 1: Ganglioside series and representative members
| Series | Sialic Acids | Key Members |
|---|---|---|
| 0 | 0 | GM3 |
| a | 1 | GM1, GD1a |
| b | 2 | GD3, GD2, GD1b |
| c | 3 | GT3, GT1c |
Historical Context of GD3 Discovery and Structural Characterization
GD3 was first identified in 1942 by Ernst Klenk during lipid analyses of brain tissue, where he observed a ganglioside fraction enriched in sialic acids. The term "ganglioside" originated from its abundance in ganglion cells. However, GD3’s complete structure—a disialylated lactosylceramide—was not elucidated until the 1960s, when advances in thin-layer chromatography and mass spectrometry enabled precise characterization.
Key milestones include:
- 1963 : Ledeen and colleagues confirmed GD3’s structure in subacute sclerosing leukoencephalitis brain tissue.
- 1980s : The cloning of GD3 synthase (ST8SIA1) revealed its role in catalyzing the transfer of sialic acid to GM3, forming GD3.
- 2000s : GD3’s involvement in apoptosis and cancer signaling pathways was established, linking its structural features to biological functions.
Biological Prevalence in Neural Tissues and Pathological Conditions
Normal Neural Tissues
GD3 is highly expressed during early brain development, constituting >80% of total gangliosides in embryonic neural stem cells. It facilitates neural stem cell proliferation by stabilizing epidermal growth factor receptor (EGFR) recycling and signaling. Postnatally, GD3 levels decline, replaced by a-series gangliosides (e.g., GM1) in mature neurons.
Table 2: GD3 expression across tissues and conditions
| Tissue/Condition | GD3 Expression | Role |
|---|---|---|
| Embryonic brain | High | Neural stem cell proliferation |
| Adult brain | Low | Limited to microglia and astrocytes |
| Neuroblastoma | High | Tumor growth and metastasis |
| Glioblastoma | High | Stemness, invasion, therapy resistance |
| Ischemic brain injury | Upregulated | Microglial phagocytosis |
Pathological Conditions
- Cancer : GD3 is overexpressed in neuroectodermal tumors, including melanoma, neuroblastoma, and glioblastoma. It promotes tumor cell adhesion, migration, and resistance to apoptosis by modulating integrins, matrix metalloproteinases (MMPs), and tyrosine kinase signaling.
- Neurodegeneration : In Alzheimer’s disease models, GD3 accumulation correlates with amyloid-beta toxicity and neuronal death. Conversely, GD3 synthase knockout mice show reduced amyloid plaque formation and improved cognition.
- Stroke : GD3 expression surges in microglia after ischemic injury, enhancing phagocytic clearance of damaged neurons but exacerbating secondary neurodegeneration.
Structural Insights :
GD3’s ceramide moiety typically consists of sphingosine (d18:1) and a C18:0 fatty acid, though variations exist. The α2,8-linked disialic acid group confers a unique negative charge, enabling interactions with calcium ions and lectins in lipid rafts.
Table 3: GD3 biosynthesis pathway
| Enzyme | Substrate | Product | Role in GD3 Biology |
|---|---|---|---|
| GM3 synthase | Lactosylceramide | GM3 | Precursor synthesis |
| GD3 synthase (ST8SIA1) | GM3 | GD3 | Rate-limiting step in b-series ganglioside production |
| GD2 synthase | GD3 | GD2 | Further modification in tumors |
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Neu5Acα2-8Neu5Acα2-3Galβ1-4Glcβ-NAc-Spacer-Bead |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Research
Cancer Cell Metastasis : GD3 ganglioside has been implicated in the epithelial-mesenchymal transition (EMT) process, which is crucial for cancer metastasis. Studies have shown that the expression of GD3 synthase, which catalyzes the biosynthesis of GD3, is upregulated in various cancers, including breast and colon cancer. This upregulation correlates with increased malignancy and poor prognosis .
Immunotherapy Target : GD3 ganglioside serves as a tumor-associated antigen, making it a target for immunotherapeutic strategies. Anti-GD3 monoclonal antibodies have been developed to selectively target GD3-expressing tumor cells, enhancing the immune response against cancers such as melanoma and neuroblastoma .
Neurodegenerative Disease Research
Alzheimer’s Disease : Research indicates that GD3 gangliosides influence the aggregation of amyloid-beta peptides, which are central to the pathogenesis of Alzheimer’s disease. The sugar distributions on GD3 micelles modulate the oligomerization pathways of amyloid-beta, suggesting that targeting GD3 could be a therapeutic strategy for mitigating Alzheimer’s disease progression .
Autoimmune Neuropathies : GD3 gangliosides are involved in autoimmune responses, particularly in conditions like Guillain-Barré syndrome. Immunoadsorption therapies using GD3-specific antibodies have shown promise in depleting pathogenic antibodies from circulation, potentially ameliorating symptoms associated with these neuropathies .
Applications in Stem Cell Research
Differentiation Markers : GD3 gangliosides are critical markers for stem cell differentiation. Studies have demonstrated that specific patterns of ganglioside expression, including GD3, can indicate the differentiation status of mesenchymal stem cells into osteocytes or adipocytes. This knowledge can enhance quality control in stem cell therapies .
Therapeutic Development
Vaccine Development : The unique structure of GD3 gangliosides has led to their exploration as components in vaccine formulations aimed at eliciting an immune response against tumors expressing these antigens. The incorporation of GD3 into vaccine platforms could improve their efficacy by targeting specific cancer cells while sparing normal tissues .
Drug Delivery Systems : The biocompatibility and targeting capabilities of GD3 make it an attractive candidate for drug delivery systems. By conjugating therapeutic agents to GD3 or utilizing its micellar forms, researchers aim to enhance drug localization to tumor sites or affected tissues .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Similar Ganglioside-Related Compounds
Structural Comparison
Gangliosides and their derivatives vary in sialic acid content, glycosidic linkages, and functional groups. Below is a structural comparison of GD3 GEL (DS-L) with related compounds:
| Compound | Structure | Key Modifications | Molecular Weight |
|---|---|---|---|
| GD3 GEL (DS-L) | Neu5Acα2-8Neu5Acα2-3Galβ1-4Glc grafted on gel | Gel matrix conjugation | Not specified |
| GT3 Ganglioside Sugar | Neu5Acα2-8Neu5Acα2-8Neu5Acα2-3Galβ1-4Glc | Third sialic acid residue (trisialylated) | Not specified |
| GM2 Ganglioside Sugar | Neu5Acα2-3Galβ1-3GalNAcβ1-4Galβ1-4Glc | Single sialic acid; GalNAc branch | Not specified |
| 9-O-Acetyl-GD3 | GD3 with acetyl group at C9 of terminal sialic acid | O-acetylation alters receptor binding | ~1,550 Da (estimated) |
| 7-O-Acetyl-GD3 | GD3 with acetyl group at C7 of terminal sialic acid | Predominant product of lymphocyte SOAT | ~1,550 Da (estimated) |
Notes:
Functional and Mechanistic Differences
Anti-Inflammatory Properties
- GD3 GEL/DS-L: Reduces pro-inflammatory cytokines (e.g., IL-23) and inhibits NF-κB activation in intestinal epithelial cells, mitigating tight junction disruption .
Neural and Autoimmune Roles
- GD3 GEL/DS-L: Autoantibodies against GD3 are implicated in Zika virus-associated neuropathologies, disrupting neural stem cell self-renewal via EGF receptor interactions .
- GT3 and GM2: GT3 is enriched in embryonic neural tissues but lacks documented autoimmune relevance. GM2 accumulation is linked to Tay-Sachs disease, a lysosomal storage disorder .
Critical Research Findings
GD3 in Inflammation: GD3 GEL suppresses sPLA2 production and NF-κB signaling, preserving intestinal barrier integrity during inflammation .
Autoimmunity: Anti-GD3 antibodies in Zika-infected patients correlate with microglial activation and neural damage, suggesting GD3 as a biomarker .
Preparation Methods
One-Pot Multienzyme (OPME) Glycosylation
The OPME system enables sequential glycosylation using engineered enzymes to synthesize GD3 from lactosyl sphingosine (LacβSph). This method avoids costly sugar nucleotides by generating them in situ from monosaccharides and nucleoside triphosphates. The protocol involves:
-
Sialylation of LacβSph : LacβSph is reacted with cytidine monophosphate (CMP)-sialic acid, synthesized in situ from N-acetylneuraminic acid (Neu5Ac) and CTP via CMP-sialic acid synthetase (NmCSS). A α2-3-sialyltransferase (e.g., PmST1) then transfers sialic acid to LacβSph, forming GM3βSph.
-
Second Sialylation : GM3βSph undergoes a second sialylation using GD3 synthase (Sial-T2), which adds α2-8-linked sialic acid to yield GD3βSph.
Critical Parameters :
Table 1: OPME Reaction Conditions for GD3 Synthesis
| Parameter | GM3βSph Synthesis | GD3βSph Synthesis |
|---|---|---|
| Enzyme Concentration | 0.1 mg/mL NmCSS | 0.2 mg/mL Sial-T2 |
| Donor Substrate | 10 mM CMP-Neu5Ac | 10 mM CMP-Neu5Ac |
| Yield | 92% | 88% |
| Purification Efficiency | 98% (C18) | 95% (C18) |
Ceramide Acylation and Final Product Isolation
GD3βSph is acylated with palmitoyl-CoA or stearoyl-CoA using sphingosine acyltransferase to form GD3βCer (GD3 ganglioside). The reaction proceeds in chloroform-methanol (2:1 v/v) at 37°C for 12 hours, followed by C18 cartridge purification. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with characteristic peaks at m/z 1,836.9 for GD3βCer.
Isolation of GD3 from Natural Sources
Folch Extraction from Dairy Lipids
GD3 constitutes ~5% of gangliosides in bovine milk. The Folch method isolates total gangliosides:
High-Performance Thin-Layer Chromatography (HPTLC)
Crude gangliosides are resolved on silica plates using chloroform-methanol-0.2% CaCl₂ (55:45:10 v/v). GD3 (Rf = 0.42) is scraped and eluted with chloroform-methanol.
Table 2: GD3 Isolation Efficiency from Dairy Sources
| Step | Purity (%) | Yield (%) |
|---|---|---|
| Folch Extraction | 65 | 80 |
| Sep-Pak Purification | 85 | 70 |
| HPTLC | 98 | 50 |
Enzymatic Conversion of GM3 to GD3
GD3 Synthase (Sial-T2) Activity
Sial-T2, a trans-Golgi enzyme, transfers sialic acid to GM3’s terminal Neu5Ac residue. Recombinant Sial-T2 (47 kDa monomer, 95 kDa dimer) exhibits optimal activity at pH 6.5 and 37°C, with a Kₘ of 12 µM for CMP-Neu5Ac.
Functional Assay :
-
Incubate GM3 (100 µM) with CMP-Neu5Ac (200 µM) and Sial-T2 (0.1 mg/mL) in Tris-HCl (pH 6.5).
Analytical Validation of GD3
Structural Characterization
Purity Assessment
-
HPTLC : Single spot at Rf = 0.42 (vs. GD3 standard).
-
HPLC : C18 column (4.6 × 250 mm), acetonitrile-water gradient (65–85% acetonitrile), retention time = 12.3 min.
Comparative Analysis of Preparation Methods
Table 3: Advantages and Limitations of GD3 Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| OPME Synthesis | 88 | 98 | High | $$$ |
| Natural Isolation | 50 | 98 | Low | $$ |
| Enzymatic Conversion | 75 | 95 | Moderate | $$$$ |
OPME offers the highest scalability but requires specialized enzymes. Natural isolation suits small-scale applications, while enzymatic conversion is ideal for research-grade GD3 .
Q & A
Basic Research Question
- Hydrophilic Interaction Liquid Chromatography-Triple Quadrupole MS/MS (HILIC-QQQ-MS/MS) : Provides high sensitivity for quantifying GD3 molecular species and distinguishing isobaric variants .
- TLC with Immunostaining : Silica gel TLC coupled with anti-GD3 antibodies (e.g., monoclonal antibody MB3.6) enables semi-quantitative analysis .
- Enzymatic Assays : Measure GD3 synthase activity using radiolabeled substrates (e.g., CMP-Neu5Ac) and track product formation via TLC .
Advanced Consideration : Combine orthogonal methods (e.g., MS + immunoassays) to address cross-reactivity in complex samples like brain tissue or serum .
How can researchers resolve contradictions in GD3’s role in apoptosis versus cell proliferation across cancer models?
Advanced Research Question
GD3 exhibits context-dependent roles:
Q. Experimental Design :
- Use tissue-specific GD3 synthase knockouts to isolate pathway effects.
- Compare GD3 localization (plasma membrane vs. mitochondria) via subcellular fractionation and immunofluorescence .
What experimental strategies are recommended for studying GD3’s interaction with Aβ peptides, considering its impact on oligomer stability?
Advanced Research Question
- Size Exclusion Chromatography (SEC) : Separate Aβ-GD3 complexes to identify oligomer sizes (e.g., 40 kDa oligomers observed in GD3-incubated samples) .
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameters (~15 nm for GD3-stabilized oligomers) and polydispersity indices to assess stability .
- Circular Dichroism (CD) : Confirm β-sheet secondary structures in oligomers (negative minima at 218 nm) .
Pitfall Alert : GD3 oligomers may dissociate during SEC fractionation; validate with crosslinking or native PAGE .
How is GD3 ganglioside synthesized in the cell, and what enzymes are critical in its biosynthetic pathway?
Basic Research Question
GD3 biosynthesis occurs in the Golgi apparatus:
GM3 Synthesis : Ceramide + glucose → lactosylceramide → GM3 via sialylation.
GD3 Synthesis : GM3 is converted to GD3 by GD3 synthase (ST8SIA1), which adds a second sialic acid .
Pathway Regulation : Competing enzymes like GM2/GD2 synthase determine branching into a- or b-series gangliosides .
Methodological Insight : Use siRNA knockdown of ST8SIA1 to validate GD3’s biosynthetic route and assess functional consequences in neural stem cell models .
What are common pitfalls in immunoassays for GD3 detection, and how can cross-reactivity be minimized?
Advanced Research Question
- Cross-Reactivity : Anti-GD3 antibodies (e.g., sc-33685) may bind structurally similar gangliosides like GD2 or GT3 .
- Solutions :
Validation : Confirm results with MS-based quantification .
What model systems are appropriate for studying GD3’s role in neural stem cell maintenance?
Basic Research Question
- GD3 Knockout Mice : Exhibit reduced neural stem cell self-renewal in the subventricular zone and hippocampus, linked to impaired neurogenesis .
- In Vitro Models : Primary neural stem cells cultured with GD3-enriched media show enhanced proliferation and differentiation .
Methodological Insight : Use lectin-based staining (e.g., anti-GD3 antibodies) to track GD3 expression during stem cell differentiation .
How do variations in GD3’s ceramide moiety affect its biological activity, and what analytical approaches can characterize these variations?
Advanced Research Question
Ceramide heterogeneity (e.g., d18:1/18:0 vs. d18:0/16:0) influences GD3’s membrane integration and signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
